2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, its stereochemistry (if applicable), and any interesting or unusual features of its structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Structural Analysis : Various studies have focused on synthesizing derivatives of pyrazolo[3,4-b]pyridines and analyzing their structural characteristics through techniques like X-ray diffraction and NMR spectroscopy (Quiroga et al., 1999); (Sagar et al., 2017).
Optical and Electronic Properties : Research has been conducted on the optical and diode characteristics of pyridine derivatives, which could have implications in electronics and sensor technologies. For example, studies on pyrazolo[3,4-b]pyridine derivatives have shown their potential in creating photosensors due to their unique optical energy gaps and response to light (Zedan et al., 2020).
Tautomerism and Stability Studies : Investigations into the tautomerism and stability of these compounds in various states, such as in crystal or solution, provide essential insights into their chemical behavior and potential applications (Gubaidullin et al., 2014).
Potential in Molecular Reporting : Studies have explored the use of similar compounds in molecular reporting, where they can signal chemical changes. This has applications in areas like chemical sensing and diagnostics (Rurack & Bricks, 2001).
Antiproliferative and Antifungal Activities : Research into the biomedical applications of these compounds has shown promising results. For example, studies have explored their antiproliferative activity against cancer cell lines and potential as antifungal agents (Razmienė et al., 2021); (Ibrahim et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its health effects, its environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas for future research, such as new synthetic methods, new reactions, new applications, or new areas of study.
I hope this helps, and I encourage you to consult the primary literature for more detailed information. Please note that handling chemicals should always be done in accordance with safety regulations and under the supervision of a trained professional.
properties
IUPAC Name |
2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQPQARIQKJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
Record name | Setanaxib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Setanaxib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153432 | |
Record name | Setanaxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
CAS RN |
1218942-37-0 | |
Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GKT-137831 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setanaxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Setanaxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETANAXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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